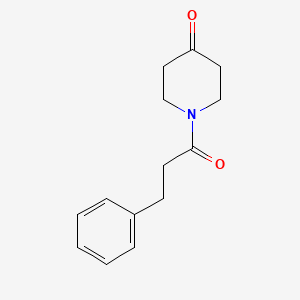
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide is a chemical compound that belongs to the quinolone family. It has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the inhibition of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA synthesis and cell death.
Biochemical and Physiological Effects:
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of a range of bacteria and viruses. It has also been shown to have cytotoxic effects on cancer cells. In addition, it has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide in lab experiments is its broad-spectrum antibacterial and antiviral activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it can be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the study of its potential use in the treatment of other diseases, such as fungal infections and autoimmune disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide involves the reaction of 6-chloro-1-ethyl-quinoline-4-carboxylic acid with 4-isopropylphenylhydrazine and phosphorus oxychloride. The resulting product is then treated with N,N-diisopropylethylamine and hydrolyzed with sodium hydroxide to obtain the final product.
Aplicaciones Científicas De Investigación
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have antibacterial, antiviral, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-24-12-18(20(25)17-11-15(22)7-10-19(17)24)21(26)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKLXQMDMFIDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)C(=O)NC3=CC=C(C=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-1-ethyl-4-oxo-N-(4-propan-2-ylphenyl)quinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7464543.png)

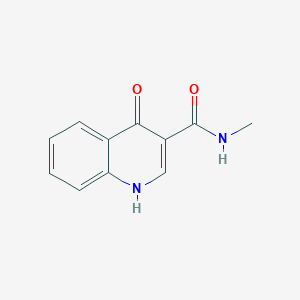
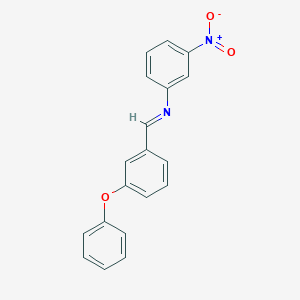
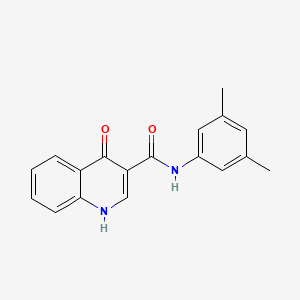
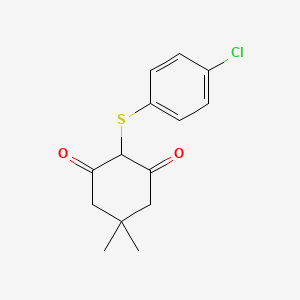
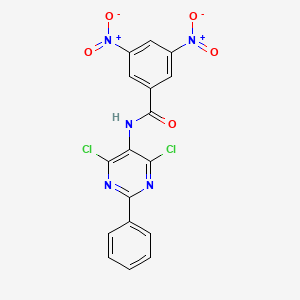

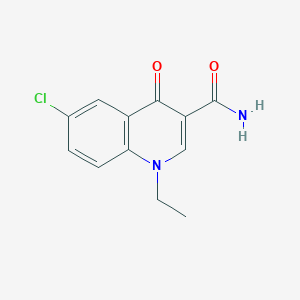

![1-[3-(Pyridin-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B7464619.png)

